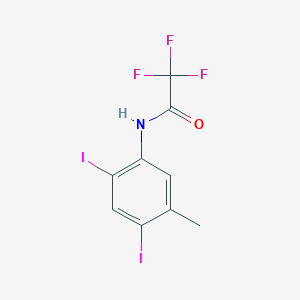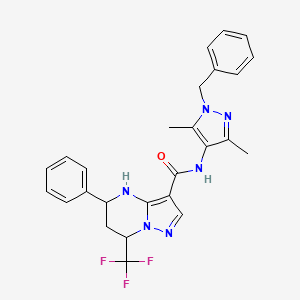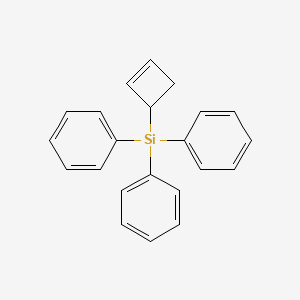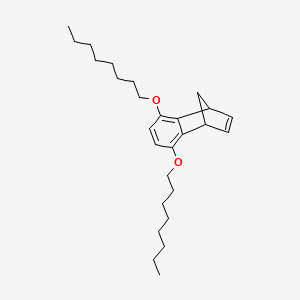
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of iodine, methyl, and trifluoroacetamide groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a methylphenyl precursor followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with trifluoroacetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated phenyl derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenyl ketones, while reduction can produce deiodinated phenyl compounds. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and trifluoroacetamide group play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Diiodo-5-methylphenyl)acetamide
- N-(2,4-Diiodo-5-methylphenyl)propionamide
- N-(2,4-Diiodo-5-methylphenyl)butyramide
Uniqueness
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
919771-65-6 |
|---|---|
Molekularformel |
C9H6F3I2NO |
Molekulargewicht |
454.95 g/mol |
IUPAC-Name |
N-(2,4-diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6F3I2NO/c1-4-2-7(6(14)3-5(4)13)15-8(16)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
NEPYCDKGIQWWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)






